1-(Cyclooct-1-en-1-yl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclooct-1-en-1-yl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a cyclooctene ring fused to an azepane ring
Vorbereitungsmethoden
The synthesis of 1-(Cyclooct-1-en-1-yl)azepane can be achieved through several synthetic routes. One common method involves the photochemical dearomative ring expansion of nitroarenes, which converts the nitro group into a singlet nitrene. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system . Another approach involves the use of ring-closing metathesis followed by reduction or a Beckmann rearrangement of functionalized piperidones .
Analyse Chemischer Reaktionen
1-(Cyclooct-1-en-1-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the cyclooctene ring, depending on the reagents and conditions used. Common reagents include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized azepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Cyclooct-1-en-1-yl)azepane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules that can be used in drug discovery and development.
Medicine: The unique structural properties of azepanes make them potential candidates for the development of pharmaceuticals, particularly those targeting the central nervous system.
Wirkmechanismus
The mechanism of action of 1-(Cyclooct-1-en-1-yl)azepane involves its interaction with various molecular targets and pathways. The compound’s azepane ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclooct-1-en-1-yl)azepane can be compared with other similar compounds, such as:
Azepane: A simpler seven-membered nitrogen-containing ring without the cyclooctene moiety.
Cyclooctene: An eight-membered ring containing a double bond, but lacking the nitrogen atom.
Piperidine: A six-membered nitrogen-containing ring that is more common in medicinal chemistry.
The uniqueness of this compound lies in its combination of the cyclooctene and azepane rings, which imparts distinct structural and reactivity properties that are not found in simpler analogues.
Eigenschaften
CAS-Nummer |
114041-06-4 |
---|---|
Molekularformel |
C14H25N |
Molekulargewicht |
207.35 g/mol |
IUPAC-Name |
1-(cycloocten-1-yl)azepane |
InChI |
InChI=1S/C14H25N/c1-2-6-10-14(11-7-3-1)15-12-8-4-5-9-13-15/h10H,1-9,11-13H2 |
InChI-Schlüssel |
SWFIBSFTFVUYNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=CCC1)N2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.